molecular formula C17H19BrN2O3S B5090287 N~2~-(4-bromophenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-bromophenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5090287
M. Wt: 411.3 g/mol
InChI Key: MJVZOMRXUDVDDW-UHFFFAOYSA-N
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Description

N~2~-(4-bromophenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is a chemical compound that belongs to the class of N-phenylglycinamides. It is a potential drug candidate that has been extensively studied for its therapeutic properties. The compound has shown promising results in various scientific research studies, and its mechanism of action and biochemical effects have been investigated in detail.

Mechanism of Action

The mechanism of action of N~2~-(4-bromophenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves the inhibition of the enzyme dipeptidyl peptidase-IV (DPP-IV). DPP-IV is involved in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV leads to increased levels of GLP-1 and GIP, which in turn stimulates insulin secretion and reduces blood glucose levels. The compound has also shown anti-inflammatory and anti-cancer properties, which are believed to be mediated through the inhibition of various signaling pathways.
Biochemical and Physiological Effects:
N~2~-(4-bromophenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects. In animal studies, the compound has been shown to reduce blood glucose levels and improve glucose tolerance. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In cancer studies, the compound has been shown to inhibit the growth of various cancer cell lines and induce apoptosis.

Advantages and Limitations for Lab Experiments

N~2~-(4-bromophenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages and limitations for lab experiments. One advantage is its high potency and specificity for DPP-IV inhibition. This makes it a valuable tool for studying the role of DPP-IV in various physiological processes. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires careful dose titration in animal studies.

Future Directions

There are several future directions for the study of N~2~-(4-bromophenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide. One direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases such as diabetes, inflammation, and cancer. Another direction is the development of more potent and selective DPP-IV inhibitors based on the chemical structure of N~2~-(4-bromophenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide. Finally, the compound could be used as a tool for studying the role of DPP-IV in various physiological processes and disease states.

Synthesis Methods

The synthesis of N~2~-(4-bromophenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves the reaction of N-(2,4-dimethylphenyl)glycinamide with 4-bromobenzoyl chloride followed by the addition of methylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or sodium bicarbonate. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N~2~-(4-bromophenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its therapeutic properties. It has shown potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neuropathic pain. The compound has been investigated in various scientific research studies for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

properties

IUPAC Name

2-(4-bromo-N-methylsulfonylanilino)-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O3S/c1-12-4-9-16(13(2)10-12)19-17(21)11-20(24(3,22)23)15-7-5-14(18)6-8-15/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVZOMRXUDVDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-N-methylsulfonylanilino)-N-(2,4-dimethylphenyl)acetamide

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